3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a triazolopyrimidinone core, which is a type of heterocyclic compound. This core is substituted with a methoxyphenyl group and a trifluoromethylbenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the triazolopyrimidinone core, followed by the addition of the methoxyphenyl and trifluoromethylbenzyl groups. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The triazolopyrimidinone core would likely contribute to the rigidity of the molecule, while the methoxyphenyl and trifluoromethylbenzyl groups could potentially influence its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the methoxyphenyl and trifluoromethylbenzyl groups could potentially make it more reactive towards certain types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl and trifluoromethylbenzyl groups could potentially influence its solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research indicates that derivatives of triazolopyrimidines, which share structural similarities with the specified compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities. A study by Gilava, Patel, Ram, & Chauhan (2020) focused on synthesizing a series of triazolopyrimidines using Biginelli protocol and assessing their biological activities. These compounds were found to exhibit significant antimicrobial and antioxidant properties, suggesting potential applications in developing new therapeutic agents.
Structural and Mechanistic Insights
Another area of research involves exploring the structural characteristics and mechanistic pathways of triazolopyrimidine derivatives. Lashmanova, Agarkov, Rybakov, & Shiryaev (2019) reported on the synthesis of triazolopyrimidines through the reduction of thiazolopyrimidines, providing valuable information on the chemical structure and potential reaction mechanisms. This research contributes to a deeper understanding of how these compounds can be synthesized and manipulated for specific applications.
Biological Evaluation and Drug Development
The synthesis and biological evaluation of triazolopyrimidine derivatives have also been a significant area of research, aiming at discovering new drugs with potential therapeutic benefits. For example, Reddy, Devi, Kumar, Sunitha, & Nagaraj (2013) conducted a study on novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, revealing their antibacterial activity against various bacteria. Such studies underscore the potential of triazolopyrimidine derivatives in contributing to the development of new antibacterial agents.
Theoretical Studies and Chemical Reactivity
Additionally, theoretical studies, such as those performed by Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy (2014), provide insights into the electronic structure, chemical reactivity, and biological activity of triazolopyrimidines. These studies utilize computational methods to predict how these compounds interact at the molecular level, offering a foundation for further experimental research and drug design efforts.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c1-29-15-8-6-14(7-9-15)27-17-16(24-25-27)18(28)26(11-23-17)10-12-2-4-13(5-3-12)19(20,21)22/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEQRATXWLXPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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